Lipophilicity Advantage: XLogP3 of 3-Bromo-3,3-difluoropropanoic Acid vs. Non-Brominated Analog
3-Bromo-3,3-difluoropropanoic acid exhibits a computed XLogP3-AA of 1.3, compared with 0.6 for 3,3-difluoropropanoic acid (CAS 155142-69-1) [1][2]. The 0.7 log-unit increase (approximately 5-fold higher octanol-water partition coefficient) is attributable to the bromine substituent and is expected to enhance membrane permeability and passive absorption of derived molecules.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 3,3-Difluoropropanoic acid: XLogP3-AA = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5-fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025 release |
Why This Matters
Higher lipophilicity can translate into improved passive cellular uptake and oral bioavailability for drug candidates incorporating this building block.
- [1] PubChem Compound Summary for CID 14785393, 3-Bromo-3,3-difluoropropanoic acid. U.S. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for CID 16218396, 3,3-Difluoropropanoic acid. U.S. National Library of Medicine, 2025. View Source
